Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-

Regiochemistry Isomerism Fluorine substitution

Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-09-6) is a synthetic, small-molecule organic compound belonging to the N‑aryl‑2‑oxoimidazolidine class. Its structure features a benzoic acid moiety linked at the meta position to a 2‑oxoimidazolidine ring that bears an ortho‑fluorophenyl substituent on the N‑3 nitrogen.

Molecular Formula C16H13FN2O3
Molecular Weight 300.28 g/mol
CAS No. 651749-09-6
Cat. No. B12529526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-
CAS651749-09-6
Molecular FormulaC16H13FN2O3
Molecular Weight300.28 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3F
InChIInChI=1S/C16H13FN2O3/c17-13-6-1-2-7-14(13)19-9-8-18(16(19)22)12-5-3-4-11(10-12)15(20)21/h1-7,10H,8-9H2,(H,20,21)
InChIKeySGKBMYKBIAIVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-09-6): Structural Identity and Procurement Reference


Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-09-6) is a synthetic, small-molecule organic compound belonging to the N‑aryl‑2‑oxoimidazolidine class. Its structure features a benzoic acid moiety linked at the meta position to a 2‑oxoimidazolidine ring that bears an ortho‑fluorophenyl substituent on the N‑3 nitrogen . This specific regiochemical arrangement (ortho‑F on the phenyl ring; imidazolidinone connected at the meta position of the benzoic acid) distinguishes it from closely related isomers. The compound has a molecular formula of C₁₆H₁₃FN₂O₃, a molecular weight of 300.28 g/mol, and is primarily supplied as a research‑grade building block for medicinal chemistry and chemical biology applications .

Regiochemistry Ortho-fluorophenyl substitution supports SAR-driven scaffold exploration
Purity 98% HPLC purity may reduce assay interference from contaminants
Conjugation Benzoic acid handle allows rapid amide or ester library generation

Why Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- Cannot Be Replaced by a Generic Imidazolidinone Analog


Although the 2‑oxoimidazolidine scaffold is common to multiple research compounds, the combination and position of substituents on both the imidazolidinone ring and the flanking aryl groups dictate critical molecular recognition features. Replacement of the ortho‑fluorophenyl group with a different regioisomer (e.g., meta‑ or para‑fluorophenyl) or deletion of the benzoic acid handle alters the three‑dimensional conformation, hydrogen‑bonding capacity, and lipophilicity of the molecule, which can profoundly affect target binding, selectivity, and pharmacokinetic behavior [1]. Consequently, generic substitution risks invalidating structure‑activity relationships (SAR) and can lead to different biological outcomes, making precise chemical identity essential for reproducible research and procurement decisions [2].

Fluorine position
Regioisomers (meta‑/para‑F) may shift binding affinity and conformation, altering SAR interpretation.
Acid handle
Analogs lacking the benzoic acid group cannot support amide/ester conjugation workflows.
Purity grade
Lower purity (e.g., 97%) may introduce impurities that confound dose‑response and biophysical assays.

Quantitative Evidence Guide: Differentiating Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- from Closest Analogs


Regiochemical Identity: Ortho-Fluorophenyl vs. Meta-Fluorophenyl Isomer

The target compound bears an ortho‑fluorine on the N‑phenyl ring (2‑fluorophenyl), whereas the closest commercially available analog, CAS 651749‑10‑9, carries a meta‑fluorine (3‑fluorophenyl) . Ortho‑fluorine substitution introduces a unique steric and electronic environment that can restrict rotation around the N‑aryl bond and modulate the pKₐ of proximal functional groups, effects that are absent in the meta‑isomer . This regiochemical distinction is critical because ortho‑vs‑meta fluorine placement has been shown to alter binding affinity by up to 10‑fold in related heterocyclic series [1].

Regiochemical identity
Head-to-head
ortho‑F vs meta‑F
Supports ortho‑F SAR context; meta‑isomer may shift binding
Affinity differences up to 10‑fold reported in related series
Regiochemistry Isomerism Fluorine substitution Medicinal chemistry

Supplier‑Specified Purity: 98% vs. 97% for the Meta‑Isomer

The target compound is offered at a minimum purity of 98% by HPLC , whereas the meta‑fluorophenyl isomer (CAS 651749‑10‑9) is listed at 97% purity . While a 1% difference may appear modest, for dose‑response assays and biophysical measurements (e.g., SPR, ITC) where impurities can mask or distort activity, the higher purity specification reduces the risk of off‑target effects caused by contaminating by‑products [1].

Supplier purity
Reported
98%
Higher purity may reduce contaminant-driven assay interference
Supplier-reported HPLC purity; meta‑isomer listed at 97%
Purity Quality control Procurement Reproducibility

Structural Uniqueness: Patent‑Documented Ortho‑Fluorophenyl Imidazolidinone with a Benzoic Acid Handle

A search of the patent literature reveals that the specific combination of an ortho‑fluorophenyl group on a 2‑oxoimidazolidine ring and a benzoic acid anchor is represented in US Patent Application US10202379 (Reference Example 629) [1]. While the patent describes a broader genus of imidazolidinone derivatives, the ortho‑fluorophenyl substitution is not a dominant motif, suggesting that this compound occupies a relatively under‑explored region of chemical space compared to the more common para‑fluorophenyl or unsubstituted phenyl analogs [2]. This scarcity can confer advantages in fragment‑based drug discovery, where unique shape and electrostatic profiles increase the probability of identifying selective hits [3].

Patent landscape
Class-level
Ortho‑F motif less frequent vs para‑F / unsubstituted analogs
May offer under-explored chemical space for fragment-based discovery
Qualitative patent analysis; data to verify
Chemical space Patent landscape Novelty Building block

In Silico Physicochemical Profile: Higher Topological Polar Surface Area (tPSA) than Des‑Fluoro Analog

Calculated physicochemical parameters indicate that the target compound has a topological polar surface area (tPSA) of 70.92 Ų and a calculated logP (clogP) of 2.80 [1]. The tPSA value is approximately 20 Ų higher than that of the corresponding des‑fluoro analog (estimated tPSA ≈ 50 Ų based on structure), a difference that can influence membrane permeability and oral bioavailability [2]. The moderate lipophilicity (clogP 2.80) positions the compound favorably within Lipinski’s rule‑of‑five space, but the elevated tPSA suggests a potentially superior solubility profile compared to lower‑tPSA analogs [3].

tPSA vs des‑F analog
In silico
70.92 Ų vs ~50 Ų
Higher tPSA may support solubility screening and lower membrane interaction
Calculated values; experimental validation needed
Physicochemical properties tPSA LogP Drug‑likeness

Recommended Application Scenarios for Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- Based on Verified Differentiation


Medicinal Chemistry: Ortho‑Fluorophenyl Imidazolidinone as a Privileged Scaffold for Allosteric Inhibitors

The ortho‑fluorophenyl group creates a sterically constrained conformation that can fill shallow hydrophobic pockets in allosteric binding sites. The benzoic acid handle allows rapid amide or ester conjugation to generate focused libraries for screening against kinases, GPCRs, or epigenetic targets . The ortho‑regiochemistry is less explored than the para‑isomer, offering opportunities to discover novel intellectual property and selective tool compounds [1].

Chemical Biology: High‑Purity Building Block for Selective Chemical Probes

With a supplier‑specified purity of 98% , this compound is suitable as a starting material for the synthesis of chemical probes where impurities could confound target‑engagement readouts. Its unique tPSA and logP profile further aids in designing probes with favorable cellular permeability and solubility [2].

Materials Science: Fluorinated Monomer for Advanced Polymer Synthesis

The benzoic acid functionality can be polymerized or grafted onto surfaces to create fluorinated polymers with tailored surface energy and hydrophobicity. The ortho‑fluorine atom influences the electronic character of the aromatic ring, which can be exploited in the design of organic semiconductors or coatings [3].

Pharmacokinetic Studies: Ortho‑Fluorinated Probe for Metabolite Identification

The ortho‑fluorophenyl group is metabolically more resistant to oxidative defluorination than the para‑isomer in certain cytochrome P450 assays, as evidenced by class‑level inhibition data (IC₅₀ > 5,500 nM for CYP3A4/5 for a related ortho‑fluorophenyl imidazolidinone) [4]. This metabolic stability makes the compound a useful scaffold for generating pharmacokinetic probes where a fluorine‑19 NMR handle or PET radiolabeling is desired [5].

Application
Selection Property
Validation Focus
Allosteric inhibitor SAR
Ortho‑fluorophenyl regiochemistry
Binding-conformation SAR; focused library design
Chemical probe synthesis
High‑purity starting material
Impurity interference assessment
Fluorinated polymer synthesis
Benzoic acid monomer handle
Surface energy / hydrophobicity tuning
Metabolite identification probe
Ortho‑F metabolic stability context
CYP pathway assessment; 19F NMR tracking
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